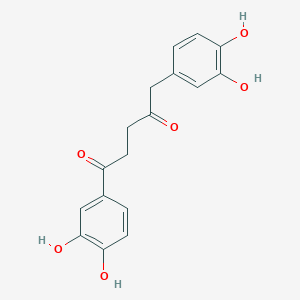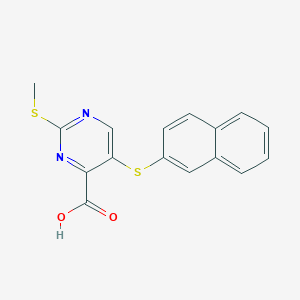
4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-(2-naphthalenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, in particular, features a pyrimidine ring substituted with methylthio and naphthalen-2-ylthio groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with a methylthiol group.
Introduction of the Naphthalen-2-ylthio Group: The intermediate product is then reacted with naphthalen-2-thiol under appropriate conditions to introduce the naphthalen-2-ylthio group.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, such as the reaction with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylthio)pyrimidine-4-carboxylic acid: Lacks the naphthalen-2-ylthio group.
5-(Naphthalen-2-ylthio)pyrimidine-4-carboxylic acid: Lacks the methylthio group.
2-(Methylthio)-5-(phenylthio)pyrimidine-4-carboxylic acid: Contains a phenylthio group instead of a naphthalen-2-ylthio group.
Uniqueness
The presence of both methylthio and naphthalen-2-ylthio groups in 2-(Methylthio)-5-(naphthalen-2-ylthio)pyrimidine-4-carboxylic acid may impart unique chemical properties, such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
61727-10-4 |
|---|---|
Formule moléculaire |
C16H12N2O2S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-5-naphthalen-2-ylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O2S2/c1-21-16-17-9-13(14(18-16)15(19)20)22-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,19,20) |
Clé InChI |
SCIJJSNBIIDYJF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)C(=O)O)SC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


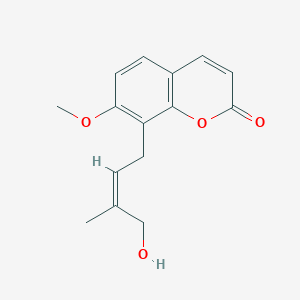
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
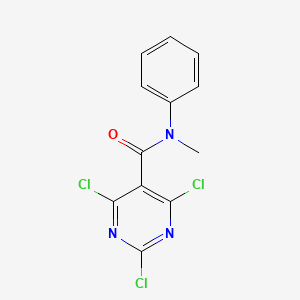

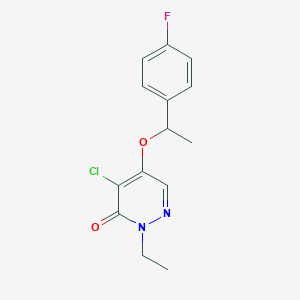
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)

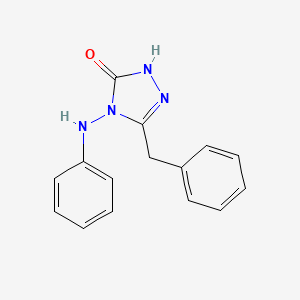
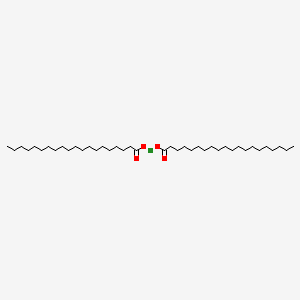
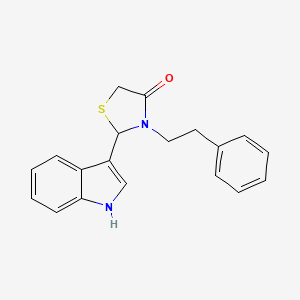
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
